![molecular formula C6H10N2O3 B2747755 2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide CAS No. 118728-40-8](/img/structure/B2747755.png)

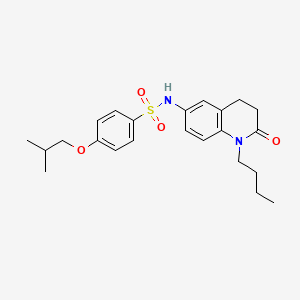

2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide, commonly known as HOBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. HOBA is a derivative of N-acetylcysteine and has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for treating various diseases and disorders.

Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide (hereafter referred to by its chemical structure for clarity) and its derivatives have been explored in the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes have been characterized by various spectroscopic techniques and have shown significant antioxidant activities. The study by Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives, showcasing their potential in forming 1D and 2D supramolecular architectures through hydrogen bonding interactions. The antioxidant activities of these compounds and their complexes were evaluated, demonstrating their efficacy in scavenging free radicals and reducing oxidative stress (Chkirate et al., 2019).

Environmental Impact and Biodegradation

The environmental presence and biodegradation of compounds structurally related to this compound have been studied. For example, the cyto-genotoxicity of paracetamol, a compound with a somewhat similar structure, on the zebra mussel (Dreissena polymorpha) was investigated by Parolini et al. (2010). This research aimed to understand the sub-lethal effects of widespread pharmaceutical pollutants in aquatic environments, providing insights into the potential environmental impacts of related compounds (Parolini et al., 2010).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, demonstrates the utility of compounds like this compound in facilitating selective reactions in medicinal chemistry. Magadum and Yadav (2018) explored this reaction using immobilized lipase, highlighting the importance of such compounds in the efficient and selective synthesis of drug intermediates (Magadum & Yadav, 2018).

Anti-inflammatory and Antioxidant Properties

Research on compounds structurally related to this compound, such as N-(2-hydroxy phenyl) acetamide, has shown promising anti-arthritic and anti-inflammatory properties. A study conducted by Jawed et al. (2010) on adjuvant-induced arthritic rats revealed that N-(2-hydroxy phenyl) acetamide significantly reduced inflammatory markers and oxidative stress, suggesting the therapeutic potential of similar compounds in treating inflammatory diseases (Jawed et al., 2010).

Propiedades

IUPAC Name |

2-hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-4(5(2)10)7-8-6(11)3-9/h9H,3H2,1-2H3,(H,8,11)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVQOXFPROJNNV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CO)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CO)/C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)

![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)

![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)

![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)